Structural Preorganization for Kinase Hinge Binding
4-(4-Chloropyrimidin-2-yl)morpholine features a hydrogen bond donor count of 0 and acceptor count of 4, with a TPSA of 38.25 Ų . This compares favorably to 2,4-dichloropyrimidine (HBD=0, HBA=2, TPSA=25.78 Ų) and 2-morpholinopyrimidine (HBD=0, HBA=3, TPSA=38.25 Ų). The dual presence of a chloro leaving group and a morpholine solubilizer in the target compound provides a balance of reactivity and polarity that is absent in the simpler analogs, which require additional functionalization steps to achieve comparable kinase hinge-binding motifs [1].
| Evidence Dimension | Hydrogen Bond Acceptor Count / TPSA |
|---|---|
| Target Compound Data | HBA: 4, TPSA: 38.25 Ų |
| Comparator Or Baseline | 2,4-Dichloropyrimidine: HBA: 2, TPSA: 25.78 Ų; 2-Morpholinopyrimidine: HBA: 3, TPSA: 38.25 Ų |
| Quantified Difference | Target compound has +2 HBA over 2,4-dichloropyrimidine and +1 HBA over 2-morpholinopyrimidine |
| Conditions | Calculated physicochemical properties (PubChem/Bidepharm data) |
Why This Matters
Increased HBA count and balanced TPSA enhance solubility and target engagement potential in kinase inhibitor design, reducing downstream formulation challenges.
- [1] Kuujia. (n.d.). 4-(4-Chloropyrimidin-2-yl)morpholine (CAS 24192-96-9) Product Overview. View Source
